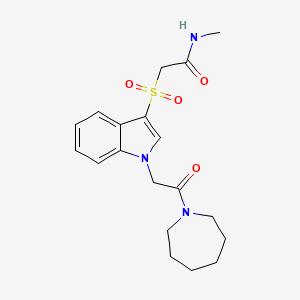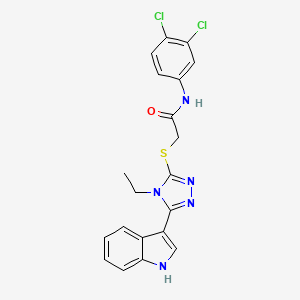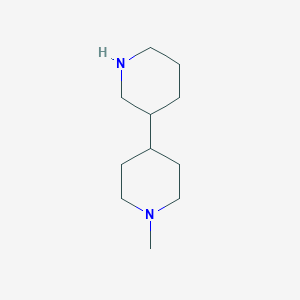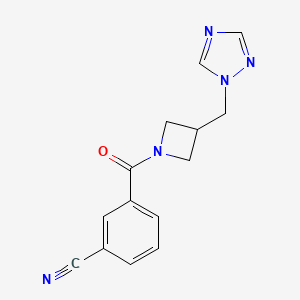
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an azepan-1-yl group, which is a seven-membered heterocyclic compound containing nitrogen . It also contains an indole group, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also has a sulfonyl group attached to the indole, and a methylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The azepan-1-yl group would introduce a degree of ring strain due to its seven-membered ring structure . The indole group is aromatic and planar, which could contribute to the overall stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For example, the presence of the sulfonyl group could increase its polarity and potentially its solubility in polar solvents .Applications De Recherche Scientifique
1. Potential Application in Drug Development
The compound has been identified in studies focusing on unregulated drugs and designer drugs, indicating its potential application in drug development and regulatory studies. Nakajima et al. (2012) found compounds related to azepane isomers of AM-2233 in commercial products in the Tokyo area, showcasing the relevance of such compounds in forensic toxicology and drug regulation Nakajima et al., 2012.
2. Synthesis and Antimicrobial Evaluation
Research by Darwish et al. (2014) explored the synthesis of heterocycles incorporating the sulfamoyl moiety, which is structurally similar to the queried compound. These synthesized compounds showed promising in vitro antibacterial and antifungal activities Darwish et al., 2014.
3. Antimicrobial Properties
A study by P et al. (2021) synthesized bis(azolyl)sulfonamidoacetamides, indicating the antimicrobial properties of compounds structurally related to the queried compound. They found that some derivatives exhibited low minimal inhibitory concentration (MIC) against certain bacteria and fungi, comparable to standard drugs P et al., 2021.
Mécanisme D'action
Target of Action
A similar compound, 1-azepan-1-yl-2-phenyl-2, has been found to interact with3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in the mitochondrial fatty acid beta-oxidation pathway, which is responsible for the breakdown of fatty acids.
Biochemical Pathways
The compound may affect the mitochondrial fatty acid beta-oxidation pathway . This pathway is crucial for energy production, especially during periods of fasting or stress when glucose availability is low. Alterations in this pathway can have significant effects on energy metabolism.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-20-18(23)14-27(25,26)17-12-22(16-9-5-4-8-15(16)17)13-19(24)21-10-6-2-3-7-11-21/h4-5,8-9,12H,2-3,6-7,10-11,13-14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOHQXMHECITLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide](/img/structure/B2435853.png)

![3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide](/img/structure/B2435856.png)



![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2435862.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2435863.png)

![tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate](/img/structure/B2435868.png)



![[(3,4-Difluorophenyl)thio]acetic acid](/img/structure/B2435874.png)